1,4-Dibromo-2,5-dioctylbenzene 1,4-Dibromo-2,5-dioctylbenzene
Brand Name: Vulcanchem
CAS No.: 117635-22-0
VCID: VC8163622
InChI: InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
SMILES: CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br
Molecular Formula: C22H36Br2
Molecular Weight: 460.3 g/mol

1,4-Dibromo-2,5-dioctylbenzene

CAS No.: 117635-22-0

Cat. No.: VC8163622

Molecular Formula: C22H36Br2

Molecular Weight: 460.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2,5-dioctylbenzene - 117635-22-0

Specification

CAS No. 117635-22-0
Molecular Formula C22H36Br2
Molecular Weight 460.3 g/mol
IUPAC Name 1,4-dibromo-2,5-dioctylbenzene
Standard InChI InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Standard InChI Key NNODKPIGQMPPQW-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br
Canonical SMILES CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br

Introduction

Chemical and Physical Properties

Molecular Structure and Characteristics

  • Molecular Formula: C8H8Br2\text{C}_8\text{H}_8\text{Br}_2

  • Molecular Weight: 263.96 g/mol

  • Density: 1.7±0.1 g/cm³

  • Melting Point: 72–74°C

  • Boiling Point: 260.8±35.0°C at 760 mmHg

  • Flash Point: 124.2±25.2°C

The compound’s crystalline structure and bromine content contribute to its reactivity, making it suitable for electrophilic substitution reactions. Its high density and thermal stability are advantageous in industrial applications .

Synthesis and Production

Key Synthetic Routes

  • Bromination of 2,5-Dimethylbenzene:
    Direct bromination using N\text{N}-bromosuccinimide (NBS) in the presence of a radical initiator like azobis(cyclohexanecarbonitrile) yields 1,4-Dibromo-2,5-dimethylbenzene. This method achieves a 44% yield under heating conditions .

    C8H10+2Br2C8H8Br2+2HBr\text{C}_8\text{H}_{10} + 2 \text{Br}_2 \rightarrow \text{C}_8\text{H}_8\text{Br}_2 + 2 \text{HBr}
  • Multi-Step Functionalization:
    Triphenylphosphine-mediated reactions in dimethylformamide (DMF) followed by potassium tert-butoxide treatment in tetrahydrofuran (THF) enable further derivatization .

Applications in Industry

Flame Retardants

The compound’s bromine content enhances flame retardancy in polymers and coatings, particularly in electronics and automotive materials .

Pharmaceutical Intermediates

It is utilized in synthesizing active pharmaceutical ingredients (APIs), where its aromatic backbone facilitates the construction of complex molecules .

Agrochemicals

As a precursor in herbicide and pesticide production, its stability under harsh conditions is valued .

Market Dynamics

Growth Projections

  • 2024 Valuation: USD 1.2 billion

  • Projected CAGR (2026–2033): 9.2%

  • 2033 Forecast: USD 2.5 billion

Drivers

  • Demand in Asia-Pacific: Rapid industrialization in China and India fuels consumption .

  • Regulatory Shifts: Stricter fire safety regulations increase adoption in construction materials .

Challenges

  • Environmental Concerns: Brominated compounds face scrutiny due to toxicity risks .

  • Production Costs: High-purity synthesis requires advanced infrastructure .

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